molecular formula C8H8BrNO3 B1588035 1-(Bromomethyl)-4-methoxy-2-nitrobenzene CAS No. 57559-52-1

1-(Bromomethyl)-4-methoxy-2-nitrobenzene

Cat. No.: B1588035
CAS No.: 57559-52-1
M. Wt: 246.06 g/mol
InChI Key: WZFGFNGYZZHELE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methoxy-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromomethyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of each substituent on the benzene ring. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-(Aminomethyl)-4-methoxy-2-nitrobenzene.

    Oxidation: Formation of 1-(Bromomethyl)-4-hydroxy-2-nitrobenzene.

Scientific Research Applications

1-(Bromomethyl)-4-methoxy-2-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or photophysical properties.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used as a probe to study biochemical pathways and interactions.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-methoxy-2-nitrobenzene
  • 1-(Bromomethyl)-4-methoxybenzene
  • 1-(Bromomethyl)-2-nitrobenzene

Comparison: 1-(Bromomethyl)-4-methoxy-2-nitrobenzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination affects its reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .

Properties

IUPAC Name

1-(bromomethyl)-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGFNGYZZHELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395875
Record name 1-(bromomethyl)-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57559-52-1
Record name 1-(bromomethyl)-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Methyl-3-nitroanisole (2.7 mL; manufactured by Sigma-Aldrich Co.) was dissolved in carbon tetrachloride (20 mL; manufactured by Wako Pure Chemical Industries, Ltd.), and NBS (4.0520 g; manufactured by Tokyo Chemical Industry Co., Ltd.) and hydrated benzoyl peroxide (348 mg; manufactured by Sigma-Aldrich Co.) were added to the solution. The mixture was purged with nitrogen, and was stirred for 3 hours at reflux. The reaction solution was filtered, and then the filtrate was washed with an aqueous solution of NaHSO3 and water and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography (“COLUMN-B”; n-hexane:ethyl acetate=94:6→73:27). Thus, the title compound (3.2549 g) was obtained.
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2.7 mL
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reactant
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20 mL
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solvent
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4.052 g
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[Compound]
Name
hydrated benzoyl peroxide
Quantity
348 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-methyl-3-nitroanisole (16.53 mL; 119.64 mmol; 1 eq), in CCl4 (500 mL) is added N-bromosuccinimide (21.29 g; 119.64 mmol; 1 eq) and azoisobutyronitrile (392.9 mg; 2.39 mmol; 0.02 eq). The mixture is heated at 85° C. for 20 h. The solution is cooled down to room temperature and the precipitate of succinimide is removed by filtration. The filtrate is concentrated to afford a yellow oil. The oil crystallizes after one night at −25° C. It is redissolved in EtOAc (15 mL) and petroleum ether is added. After 2 h at −25° C., the compound recrystallizes. After filtration and washing with petroleum ether, the solid is dried under vacuum to afford 17.4 g (59%) of the title compound as a liquid. 1H NMR (DMSO-d6) δ 7.68 (d, J=8 Hz, 1H), 7.56 (d, J=3 Hz, 1H), 7.33 (dd, J=8.0, 3.0 Hz, 1H), 4.89 (s, 2H), 3.87 (s, 3H). HPLC (max plot) 99%; Rt 4.09 min.
Quantity
16.53 mL
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reactant
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21.29 g
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reactant
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[Compound]
Name
azoisobutyronitrile
Quantity
392.9 mg
Type
reactant
Reaction Step One
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Quantity
500 mL
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solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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